キノキサリン-2,3-ジアミン

概要

説明

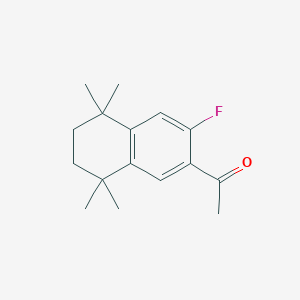

Quinoxaline-2,3-diamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.

The exact mass of the compound Quinoxaline-2,3-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoxaline-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子

キノキサリン-2,3-ジアミンは、数多くの生物活性分子の設計と開発において広く用いられてきました . これらの分子は、幅広い物理化学的および生物学的活性を持ち、科学研究のさまざまな分野で価値があります .

染料

キノキサリン-2,3-ジアミンは、染料の合成における重要な成分です . キノキサリンの独特の性質は、鮮やかで長持ちする染料を作成するための理想的な選択肢となっています .

蛍光材料

キノキサリン-2,3-ジアミンは、蛍光材料の製造にも使用されています . これらの材料は、放射線によって励起されると光を放出する能力があるため、科学研究でよく使用されます .

エレクトロルミネッセンス材料

この化合物は、エレクトロルミネッセンス材料の製造に使用されています . これらの材料は、電流または強い電界に応答して光を放出します .

太陽電池用途用有機感光剤

キノキサリン-2,3-ジアミンは、太陽電池用途用有機感光剤として応用されています . これらの感光剤は、太陽電池の効率を高めるために不可欠です .

高分子オプトエレクトロニクス材料

この化合物は、高分子オプトエレクトロニクス材料の開発に使用されています . これらの材料は、発光ダイオードを含むさまざまなオプトエレクトロニクスデバイスに用途があります

作用機序

Target of Action

Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound that has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in several biological processes, including neurotransmission and immune response .

Mode of Action

Quinoxaline-2,3-diamine interacts with DAAO, leading to the inhibition of the enzyme’s activity . This interaction results in the reduction of the oxidation of d-amino acids, thereby affecting the levels of these amino acids in the body. The exact mechanism of this interaction is still under investigation, but it is believed to involve the formation of a complex between the quinoxaline-2,3-diamine molecule and the DAAO enzyme .

Biochemical Pathways

The inhibition of DAAO by quinoxaline-2,3-diamine affects several biochemical pathways. DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes, including neurotransmission. By inhibiting DAAO, quinoxaline-2,3-diamine can potentially affect these processes .

Pharmacokinetics

It is known that the compound exhibits daao inhibitory activities with ic50 values ranging from 06 to 15 μM in vitro . This suggests that the compound may have good bioavailability and can reach its target in the body effectively.

Result of Action

The primary result of the action of quinoxaline-2,3-diamine is the inhibition of DAAO, leading to altered levels of d-amino acids in the body . This can potentially affect various physiological processes, including neurotransmission. The compound has also been found to exhibit antimicrobial activity, showing high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .

Safety and Hazards

将来の方向性

Quinoxaline-2,3-diamine and its derivatives have a promising future in medicinal chemistry due to their diverse therapeutic uses. They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

生化学分析

Biochemical Properties

Quinoxaline-2,3-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with d-amino acid oxidase (DAAO), where Quinoxaline-2,3-diamine acts as an inhibitor . This interaction is significant because DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes. Additionally, Quinoxaline-2,3-diamine has been shown to inhibit other enzymes such as tyrosinase and acetylcholinesterase, further highlighting its diverse biochemical properties .

Cellular Effects

Quinoxaline-2,3-diamine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, Quinoxaline-2,3-diamine influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Quinoxaline-2,3-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Quinoxaline-2,3-diamine binds to the active sites of enzymes such as DAAO, tyrosinase, and acetylcholinesterase, inhibiting their activity . This inhibition disrupts the normal metabolic processes, leading to various cellular effects. Additionally, Quinoxaline-2,3-diamine can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoxaline-2,3-diamine have been observed to change over time. The stability of Quinoxaline-2,3-diamine is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that Quinoxaline-2,3-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of Quinoxaline-2,3-diamine.

Dosage Effects in Animal Models

The effects of Quinoxaline-2,3-diamine vary with different dosages in animal models. At low doses, Quinoxaline-2,3-diamine has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of Quinoxaline-2,3-diamine.

Metabolic Pathways

Quinoxaline-2,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the metabolism of d-amino acids, where Quinoxaline-2,3-diamine inhibits DAAO . This inhibition affects the levels of d-amino acids and their metabolites, influencing metabolic flux and overall cellular metabolism . Additionally, Quinoxaline-2,3-diamine can interact with other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of Quinoxaline-2,3-diamine within cells and tissues are mediated by specific transporters and binding proteins. Quinoxaline-2,3-diamine can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, Quinoxaline-2,3-diamine can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of Quinoxaline-2,3-diamine.

Subcellular Localization

Quinoxaline-2,3-diamine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Quinoxaline-2,3-diamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Quinoxaline-2,3-diamine is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

quinoxaline-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDZVVVPVCUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287094 | |

| Record name | Quinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-47-7 | |

| Record name | 6640-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)